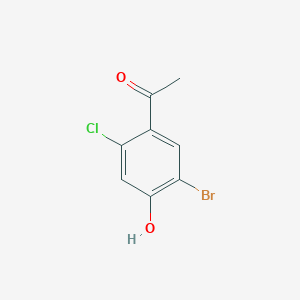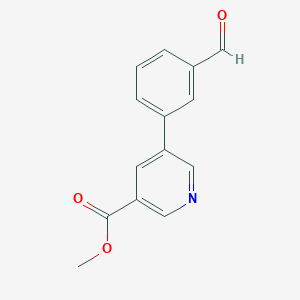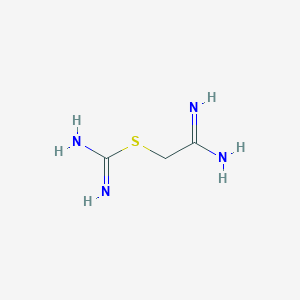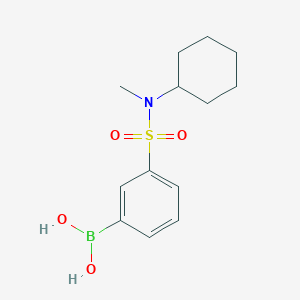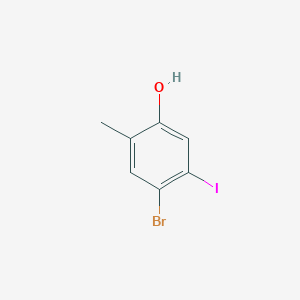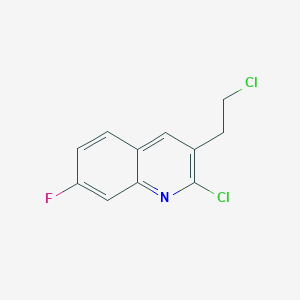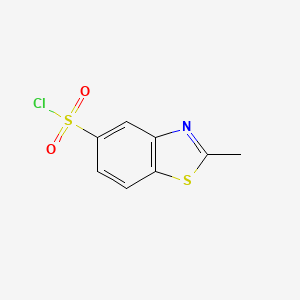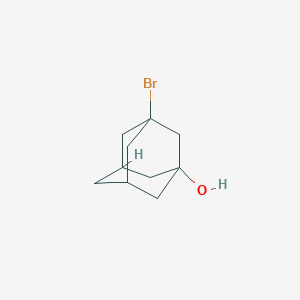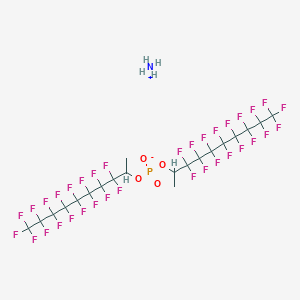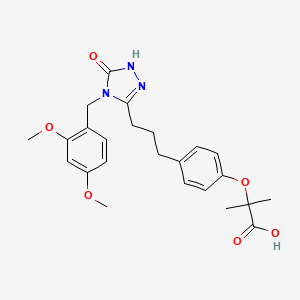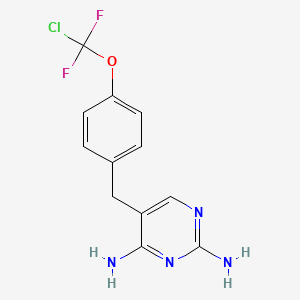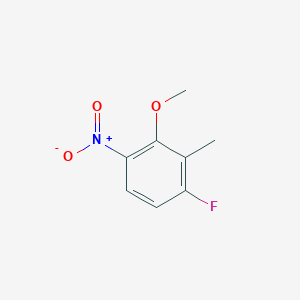
3-Fluoro-2-methyl-6-nitroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-methyl-6-nitroanisole is an organic compound with the molecular formula C8H8FNO3 It is a derivative of anisole, featuring a fluorine atom, a methyl group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-6-nitroanisole typically involves multiple steps, including nitration, halogenation, and methylation reactions. One common synthetic route starts with the nitration of 2-methylphenol (o-cresol) to form 2-methyl-6-nitrophenol. This intermediate is then subjected to a halogenation reaction using fluorine sources such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position. Finally, the methylation of the hydroxyl group with dimethyl sulfate or methyl iodide yields this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-methyl-6-nitroanisole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or nitro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-Fluoro-2-methyl-6-aminophenol.
Reduction: Formation of 3-Fluoro-2-methyl-6-nitrosoanisole.
Substitution: Formation of various substituted anisole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-methyl-6-nitroanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-methyl-6-nitroanisole involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-2-nitroanisole
- 2-Fluoro-6-nitroanisole
- 4-Fluoro-2-methyl-6-nitroanisole
Uniqueness
3-Fluoro-2-methyl-6-nitroanisole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C8H8FNO3 |
|---|---|
Molekulargewicht |
185.15 g/mol |
IUPAC-Name |
1-fluoro-3-methoxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8FNO3/c1-5-6(9)3-4-7(10(11)12)8(5)13-2/h3-4H,1-2H3 |
InChI-Schlüssel |
SZVYCCRGBJFVDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1OC)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


